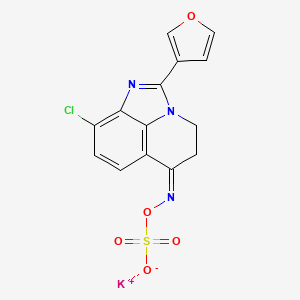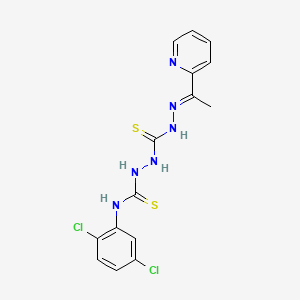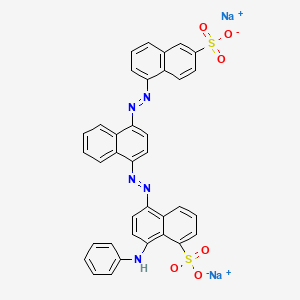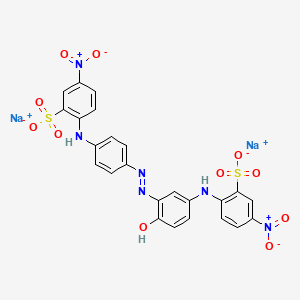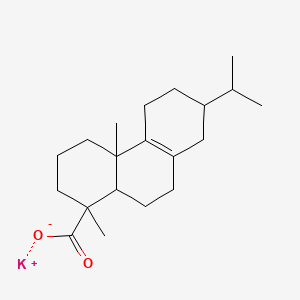
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is an organic compound with the molecular formula C20H31KO2. This compound is known for its applications as an emulsifier, surfactant, dispersant, and antistatic agent . It is commonly used in the production of coatings, lubricants, adhesives, and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate typically involves the reaction of turpentine with a strong base such as potassium hydroxide . The specific steps are as follows:
Reaction with Sodium or Potassium Hydroxide: Turpentine is reacted with a solution of sodium hydroxide or potassium hydroxide.
Reaction with Potassium Chloride: The reaction product is then treated with a solution of potassium chloride to form the desired compound.
Purification: The final product is obtained through filtration, washing, and drying.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of solar energy for low-temperature reactions, ensuring an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active ingredient in pharmaceutical formulations.
Industry: It is widely used in the production of coatings, lubricants, adhesives, and cleaning agents due to its emulsifying and dispersing properties.
Mechanism of Action
The mechanism of action of Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the mixing of different substances. It also interacts with biological membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Potassium dehydroabietate: Another compound with similar emulsifying and surfactant properties.
Potassium abietate: Known for its use in similar industrial applications.
Uniqueness
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as an effective emulsifier and surfactant makes it valuable in various industrial applications .
Properties
CAS No. |
93839-76-0 |
|---|---|
Molecular Formula |
C20H31KO2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,7,8,9,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h13-14,17H,5-12H2,1-4H3,(H,21,22);/q;+1/p-1 |
InChI Key |
VJYBVOKBJCKWGG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


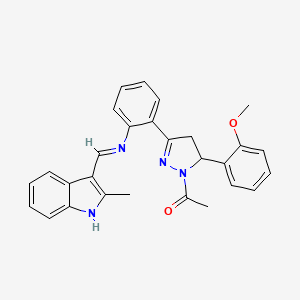


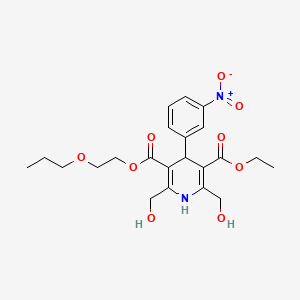

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)

